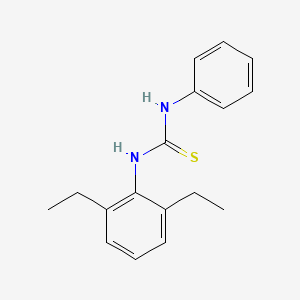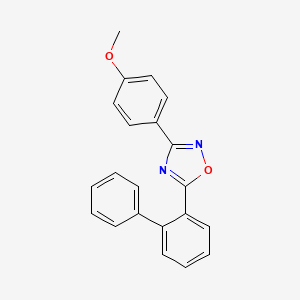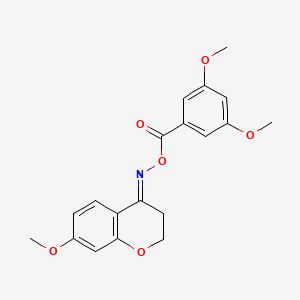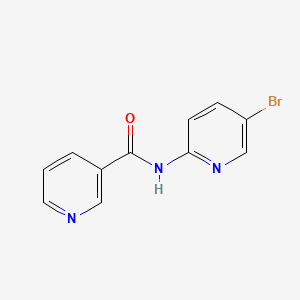
1-(2,6-Diethylphenyl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diethylphenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,6-diethylphenyl group and a phenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethylphenyl)-3-phenylthiourea typically involves the reaction of 2,6-diethylaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
[ \text{2,6-Diethylaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diethylphenyl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and 2,6-diethylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl and 2,6-diethylphenyl groups.
Scientific Research Applications
1-(2,6-Diethylphenyl)-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Diethylphenyl)-2-thiourea
- N-(2,6-Diethylphenyl)maleimide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)quinoline-8-Carboxamide
Comparison
1-(2,6-Diethylphenyl)-3-phenylthiourea is unique due to its specific substitution pattern and the presence of both phenyl and 2,6-diethylphenyl groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the phenyl group can enhance its ability to participate in π-π interactions, while the 2,6-diethylphenyl group can influence its steric and electronic properties.
Properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFWXWDYUHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate](/img/structure/B5708001.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B5708007.png)
![(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B5708009.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
![2-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide](/img/structure/B5708033.png)
METHANONE](/img/structure/B5708048.png)
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![methyl 4-[2-(phenylsulfanyl)acetamido]benzoate](/img/structure/B5708072.png)
![1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene](/img/structure/B5708074.png)
![(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)

